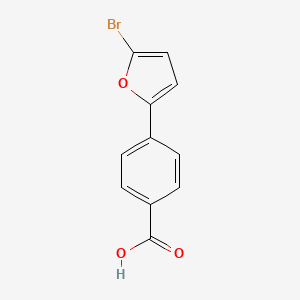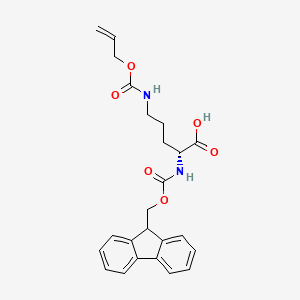![molecular formula C6H2Cl3N3 B1393595 2,4,5-Trichloro-7H-pyrrolo[2,3-d]pyrimidine CAS No. 1053228-28-6](/img/structure/B1393595.png)
2,4,5-Trichloro-7H-pyrrolo[2,3-d]pyrimidine
Übersicht
Beschreibung
2,4,5-Trichloro-7H-pyrrolo[2,3-d]pyrimidine is a heterocyclic compound with the molecular formula C6H2Cl3N3 . It is a solid substance and is stored in an inert atmosphere at temperatures between 2-8°C . It has a molecular weight of 222.46 .
Synthesis Analysis
An improved seven-step synthesis of 4-chloro-7H-pyrrolo[2,3-d]pyrimidine from dimethyl malonate with a 31% overall yield has been described . This procedure is operationally simple and practical for the synthesis of the 4-chloro-7H-pyrrolo[2,3-d]pyrimidine building block .
Molecular Structure Analysis
The molecular structure of 2,4,5-Trichloro-7H-pyrrolo[2,3-d]pyrimidine consists of a six-membered heterocyclic ring containing two nitrogen atoms at the 1st and 3rd positions .
Chemical Reactions Analysis
Pyrrolo[2,3-d]pyrimidines, including 2,4,5-Trichloro-7H-pyrrolo[2,3-d]pyrimidine, have been described with a wide range of biological potential, including anticancer, antiviral, antimicrobial, anti-inflammatory, analgesic, antioxidant, and antimalarial activities .
Physical And Chemical Properties Analysis
2,4,5-Trichloro-7H-pyrrolo[2,3-d]pyrimidine is a solid substance and is stored in an inert atmosphere at temperatures between 2-8°C . It has a molecular weight of 222.46 .
Wissenschaftliche Forschungsanwendungen
Large-Scale Synthesis
Pyrrolo[2,3-d]pyrimidines, closely related to 2,4,5-Trichloro-7H-pyrrolo[2,3-d]pyrimidine, have been extensively studied for their pharmaceutical activity. A notable advancement is the large-scale synthesis of 4-(3-chlorophenylamino)-5,6-dimethyl-7H-pyrrolo[2,3-d]pyrimidine, achieved through efficient methods like the Dakin−West reaction and Dimroth rearrangement. This synthesis is remarkable for its ecological and economical benefits, avoiding extensive waste treatment and requiring no special equipment (Fischer & Misun, 2001).
Synthesis of Tricyclic Purine Analogues
The synthesis of tricyclic ring systems, such as purine analogues with degenerate hydrogen-bonding potential, has involved the creation of various novel pyrrolo[2,3-d]pyrimidine derivatives. These efforts have contributed significantly to developing potential precursors for further chemical reactions and pharmaceutical applications (Williams & Brown, 1995).
Development of Antibacterial Agents
The synthesis of tetrazolo[1,5-c]pyrrolo[3,2-e]pyrimidines and triazolo[1,5-c]pyrrolo[3,2-e]pyrimidines from pyrrolo[2,3-d]pyrimidines has been explored for potential antibacterial applications. This research highlights the versatility of pyrrolo[2,3-d]pyrimidines in creating novel compounds with possible biological activities (Dave & Shah, 2002).
Optical Property Tuning in Chromophores
2,4,5-Trichloro-7H-pyrrolo[2,3-d]pyrimidine derivatives have been used to create chromophores with tunable optical properties. These chromophores exhibit intramolecular charge transfer character, influencing their fluorescence quantum yield and potential applications in material sciences (Bucevičius et al., 2015).
Modular Synthesis Approach
A modular approach to synthesize various diaminopyrrolo[2,3-d]pyrimidines and triaminopyrrolo[2,3-d]pyrimidines, starting from chloro-halopyrrolo[2,3-d]pyrimidines, demonstrates the versatility and efficiency of methods in creating these compounds. This synthesis is crucial for exploring the diverse applications of pyrrolo[2,3-d]pyrimidines in pharmaceutical research (Voronkov et al., 2006).
Antifolate Design and Synthesis
The design and synthesis of classical and nonclassical antifolates from 5-ethyl-7H-pyrrolo[2,3-d]pyrimidines showcase the potential of pyrrolo[2,3-d]pyrimidines in creating antitumor agents and DHFR inhibitors. This application is significant in medicinal chemistry, especially in the context of treating opportunistic infections in immunocompromised patients (Gangjee et al., 2007).
Wirkmechanismus
While the specific mechanism of action for 2,4,5-Trichloro-7H-pyrrolo[2,3-d]pyrimidine is not mentioned in the search results, it is noted that several Janus kinase (JAK) inhibitors have a common pyrrolo[2,3-d]pyrimidine core . JAK inhibitors interfere with the JAK-signal transducer and activator of transcription protein (STAT) signal pathway, which is involved in cell division and death and in tumor formation processes .
Safety and Hazards
Zukünftige Richtungen
Eigenschaften
IUPAC Name |
2,4,5-trichloro-7H-pyrrolo[2,3-d]pyrimidine | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C6H2Cl3N3/c7-2-1-10-5-3(2)4(8)11-6(9)12-5/h1H,(H,10,11,12) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
YUKWSCQSOXCSES-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=C(C2=C(N1)N=C(N=C2Cl)Cl)Cl | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C6H2Cl3N3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID30680955 | |
| Record name | 2,4,5-Trichloro-7H-pyrrolo[2,3-d]pyrimidine | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID30680955 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
222.5 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
2,4,5-Trichloro-7H-pyrrolo[2,3-d]pyrimidine | |
CAS RN |
1053228-28-6 | |
| Record name | 2,4,5-Trichloro-7H-pyrrolo[2,3-d]pyrimidine | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID30680955 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.





![N-[(2-Chloro-1H-indol-3-yl)methyl]-N-methylamine](/img/structure/B1393515.png)



![6-(tert-Butoxycarbonyl)-2-(1H-pyrrol-1-yl)-4,5,6,7-tetrahydrothieno[2,3-c]pyridine-3-carboxylic acid](/img/structure/B1393524.png)



![4-{[4-(Trifluoromethyl)pyridin-2-yl]oxy}benzenesulfonyl chloride](/img/structure/B1393531.png)


